(2-Benzoylethyl)trimethylammonium iodide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
5724-15-2 |
|---|---|
Molecular Formula |
C12H18INO |
Molecular Weight |
319.18 g/mol |
IUPAC Name |
trimethyl-(3-oxo-3-phenylpropyl)azanium;iodide |
InChI |
InChI=1S/C12H18NO.HI/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GLKZEYDFHOFHIO-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCC(=O)C1=CC=CC=C1.[I-] |
Canonical SMILES |
C[N+](C)(C)CCC(=O)C1=CC=CC=C1.[I-] |
Other CAS No. |
5724-15-2 |
Related CAS |
24472-88-6 (Parent) |
Synonyms |
(2-benzoylethyl)trimethylammonium (2-benzoylethyl)trimethylammonium bromide (2-benzoylethyl)trimethylammonium chloride (2-benzoylethyl)trimethylammonium iodide (2-benzoylethyl)trimethylammonium methyl sulfate |
Origin of Product |
United States |
Elucidation of Reactivity Patterns and Reaction Mechanisms
Reactivity Governed by the Quaternary Ammonium (B1175870) Cation
The positively charged tetraalkylammonium group is a defining feature of the molecule, primarily influencing its stability and its participation in elimination reactions. Quaternary ammonium cations are generally stable and unreactive toward many electrophiles, oxidants, and acids. wikipedia.org However, they are susceptible to specific base-induced transformations and decomposition pathways.
The most characteristic reaction of quaternary ammonium salts bearing a beta-hydrogen is the Hofmann elimination. wikipedia.org This process typically involves two stages: first, the exchange of the iodide counter-ion for a hydroxide (B78521) ion, often accomplished using silver oxide and water. byjus.com Second, heating the resulting quaternary ammonium hydroxide salt to induce an elimination reaction, which yields an alkene and a tertiary amine. byjus.com
The elimination proceeds via an E2 (elimination, bimolecular) mechanism. masterorganicchemistry.com For (2-Benzoylethyl)trimethylammonium hydroxide, a hydroxide ion acts as a base, abstracting a proton from the carbon atom beta to the quaternary nitrogen. Concurrently, the C-N bond cleaves, and the trimethylamine (B31210) molecule departs as the leaving group.
A key feature of this reaction is its regioselectivity, which is governed by the Hofmann rule. This rule posits that when multiple alkene products are possible, the major product is the least substituted (least stable) alkene. wikipedia.orgbyjus.com This preference is largely attributed to the steric bulk of the trimethylammonium leaving group. wikipedia.orgmasterorganicchemistry.com The large size of the leaving group hinders the approach of the base to the more sterically encumbered internal beta-hydrogens, making the abstraction of the more accessible terminal beta-hydrogens kinetically favored. masterorganicchemistry.com In the case of (2-Benzoylethyl)trimethylammonium iodide, elimination would lead to the formation of phenyl vinyl ketone.
Table 1: Comparison of Hofmann vs. Zaitsev Elimination Products
| Elimination Rule | Favored Product | Rationale |
|---|---|---|
| Hofmann Rule | Least substituted alkene | Governed by sterics; the bulky leaving group directs base to the most accessible β-hydrogen. wikipedia.orgmasterorganicchemistry.com |
| Zaitsev's Rule | Most substituted alkene | Governed by thermodynamics; leads to the most stable alkene product. masterorganicchemistry.com |
The stereochemistry of Hofmann eliminations can proceed through either an anti-periplanar or syn-periplanar arrangement of the beta-hydrogen and the leaving group, although an anti orientation is often favored. libretexts.orgoregonstate.edu The electrostatic attraction between the positively charged ammonium group and the negatively charged hydroxide base can also facilitate a syn-elimination pathway. libretexts.org
Quaternary ammonium salts are generally poor substrates for nucleophilic substitution reactions (S_N1 or S_N2) because a neutral tertiary amine is a poor leaving group. libretexts.orglibretexts.org Unlike halides, the departing trimethylamine is a relatively strong base, making its departure energetically unfavorable.
Despite this, dealkylation can occur under harsh conditions or in the presence of very strong nucleophiles, such as thiolates. wikipedia.org In such a reaction, the nucleophile would attack one of the methyl groups on the nitrogen atom in an S_N2 fashion, displacing (2-benzoylethyl)dimethylamine. A reaction involving the iodide ion as the nucleophile could lead to the formation of methyl iodide and (2-benzoylethyl)dimethylamine, though this is generally considered a reversible or equilibrium process under forcing conditions.
Apart from the synthetically useful Hofmann elimination, this compound can undergo other decomposition reactions. Quaternary ammonium cations are generally thermally stable, but at elevated temperatures (100-200 °C), they can decompose, often via Hofmann elimination if a beta-hydrogen is present. libretexts.orgresearchgate.net
With exceptionally strong bases, quaternary ammonium cations lacking beta-hydrogens, or where Hofmann elimination is disfavored, may undergo rearrangement reactions such as the Sommelet-Hauser or Stevens rearrangements. wikipedia.org However, for this compound, the presence of beta-hydrogens on the ethyl chain makes Hofmann elimination the most probable decomposition pathway under basic conditions. Reductive cleavage of quaternary ammonium salts has also been observed when treated with reactive metals like sodium, yielding hydrocarbons and tertiary amines. gatech.edu
Transformations Involving the Benzoyl Group
The benzoyl group, which is a phenyl ketone moiety, offers a second site of reactivity within the molecule, centered on the carbonyl group and the adjacent alpha-hydrogens. wikipedia.org
The carbonyl carbon of the benzoyl group is electrophilic and susceptible to attack by nucleophiles. This allows for a wide range of transformations characteristic of ketones.
Nucleophilic Addition: The carbonyl group can undergo addition reactions with various nucleophiles. For example, reduction with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol. Reaction with organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) would also produce a tertiary alcohol after protonation.
Condensation Reactions: While the molecule cannot self-condense in an aldol (B89426) reaction due to the nature of its alpha-hydrogens (see 3.2.2), its carbonyl group can act as an electrophile in a directed aldol condensation with an enolate derived from another ketone or aldehyde.
Rearrangements: Specific rearrangements involving the benzoyl group could be induced under certain conditions, although common named reactions like the Baeyer-Villiger oxidation (which would form an ester) are plausible transformations.
Table 2: Potential Transformations of the Benzoyl Carbonyl Group
| Reagent | Reaction Type | Product After Workup |
|---|---|---|
| NaBH₄ | Reduction | 1-Phenyl-3-(trimethylammonio)propan-1-ol iodide |
| CH₃MgBr | Grignard Addition | 1-Phenyl-1-methyl-3-(trimethylammonio)propan-1-ol iodide |
| Ph₃P=CH₂ (Wittig Reagent) | Olefination | [3-Phenylbut-3-en-1-yl]trimethylammonium iodide |
The two hydrogen atoms on the methylene (B1212753) carbon adjacent to the carbonyl group (the α-carbon) are acidic. libretexts.org This acidity is due to the electron-withdrawing effect of the carbonyl oxygen and the ability of the resulting conjugate base, an enolate, to be stabilized by resonance.
The formation of this enolate anion under basic conditions is a critical step for several potential transformations:
Alpha-Alkylation: The enolate can act as a nucleophile in an S_N2 reaction with an alkyl halide, leading to the formation of a new carbon-carbon bond at the alpha-position. libretexts.org
Alpha-Halogenation: In the presence of a base and a halogen (e.g., Br₂), the enolate can attack the halogen to form an α-haloketone. libretexts.org
A significant consideration is the competition between the deprotonation at this α-carbon and the Hofmann elimination initiated by deprotonation at the β-carbon relative to the nitrogen. The relative acidity of the α-hydrogens (pKa ≈ 19-20 for a typical ketone) and the β-hydrogens, along with the reaction conditions (base strength, temperature), will determine which pathway predominates. A strong, non-nucleophilic base at low temperature would likely favor enolate formation, whereas heating with a base like hydroxide is characteristic of the Hofmann elimination. byjus.com
Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring
A thorough search of scientific literature yields no specific studies on the electrophilic or nucleophilic aromatic substitution reactions of this compound. Aromatic rings can undergo electrophilic substitution, where an electrophile replaces a hydrogen atom on the ring. The rate and position of this substitution are heavily influenced by the substituents already present on the ring. libretexts.orgmsu.eduyoutube.com Conversely, nucleophilic aromatic substitution, where a nucleophile displaces a leaving group, is also possible, particularly when the ring is activated by strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.combyjus.com
However, no experimental data, such as reaction conditions, yields, or regioselectivity, for the halogenation, nitration, sulfonation, Friedel-Crafts alkylation or acylation, or any nucleophilic substitution on the phenyl ring of this compound has been reported.
Kinetic and Thermodynamic Investigations of Key Reactions
No kinetic or thermodynamic studies for any reaction involving this compound have been published in the scientific literature. Such investigations are crucial for understanding the reaction mechanisms and for optimizing reaction conditions.
Rate Law Determination and Activation Parameters
There are no reported studies that have determined the rate law or measured the activation parameters (such as activation energy, enthalpy, and entropy of activation) for any reaction of this compound.
Equilibrium Studies and Product Distribution Analysis
Similarly, there is no available data from equilibrium studies or detailed product distribution analyses for reactions involving this compound. Such studies would provide valuable insight into the thermodynamic stability of reactants and products and the factors governing the formation of different isomers or products.
Advanced Applications in Chemical Research and Interdisciplinary Sciences
Role as a Synthetic Reagent or Intermediate in Organic Synthesis
(2-Benzoylethyl)trimethylammonium iodide, as a quaternary ammonium (B1175870) salt derived from a Mannich base, holds considerable potential as a synthetic intermediate. Its utility stems from the presence of a good leaving group, the trimethylammonium cation, which facilitates elimination reactions to generate valuable unsaturated systems.
This compound is a notable precursor for the synthesis of phenyl vinyl ketone, a valuable α,β-unsaturated ketone. This transformation is achieved through an elimination reaction, where the trimethylammonium group is expelled. This reactivity is a characteristic feature of quaternary ammonium salts derived from Mannich bases.
The process is facilitated by the acidic nature of the proton alpha to the carbonyl group. In the presence of a base, this proton is abstracted, leading to the formation of an enolate, which then expels the trimethylamine (B31210) leaving group to form the carbon-carbon double bond of the vinyl ketone. Phenyl vinyl ketone is a versatile Michael acceptor, readily participating in conjugate addition reactions with a wide range of nucleophiles, making it a valuable building block in organic synthesis.
It has been observed that solutions of the closely related compound, (2-Benzoylethyl)trimethylammonium chloride, partially decompose into trimethylamine and vinylphenylketone upon prolonged storage. nih.gov This observation underscores the inherent reactivity of the (2-Benzoylethyl)trimethylammonium scaffold towards elimination to form the corresponding α,β-unsaturated ketone.
While direct applications of this compound in heterocycle synthesis are not extensively documented, its precursor, phenyl vinyl ketone, is a widely utilized starting material for the construction of various heterocyclic frameworks. The α,β-unsaturated ketone moiety of phenyl vinyl ketone is a key synthon in numerous cyclization and annulation reactions.
For instance, phenyl vinyl ketone can react with binucleophilic reagents, such as hydrazines, hydroxylamine, and ureas, to form a variety of five- and six-membered heterocyclic rings. These reactions typically proceed through an initial Michael addition followed by an intramolecular condensation. The resulting heterocyclic systems, such as pyrazolines, isoxazolines, and pyrimidines, are important scaffolds in medicinal chemistry and materials science. The generation of phenyl vinyl ketone from this compound thus provides an indirect but valuable route to these important classes of compounds.
The utility of this compound can be extended to multi-component reactions (MCRs) through its in-situ generation of phenyl vinyl ketone. MCRs, which involve the combination of three or more reactants in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy.
Phenyl vinyl ketone, as a reactive Michael acceptor, is an excellent substrate for various MCRs. For example, it can participate in Hantzsch-type reactions or Biginelli-type reactions with aldehydes and urea or thiourea derivatives to construct dihydropyridine and dihydropyrimidinone scaffolds, respectively. By using this compound as a stable precursor that can release the reactive vinyl ketone under specific reaction conditions, it is possible to control the concentration of the Michael acceptor and potentially improve the yields and selectivities of these complex transformations.
Contributions to Medicinal and Biological Chemistry Research (Molecular and Cellular Level)
This compound, often referred to as BETA in the literature, has been investigated for its effects on cholinergic enzymes, which play a crucial role in the nervous system.
Research into the biological activity of this compound has yielded interesting and somewhat conflicting results regarding its inhibitory effects on cholinergic enzymes.
A study on the chloride salt of this compound, (2-Benzoylethyl)trimethylammonium chloride, identified it as a potent and selective inhibitor of human placental choline (B1196258) acetyltransferase (ChA). nih.gov Choline acetyltransferase is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine. The reported inhibitory concentration (I50) was 3.1 x 10-6 M, indicating significant potency. nih.gov This study also highlighted the compound's selectivity, being approximately 100 times more potent against ChA than against acetylcholinesterase and 50 times more potent than against cholinesterase. nih.gov The inhibition was found to be noncompetitive with respect to both acetyl-CoA and choline. nih.gov
| Enzyme Target | Inhibitory Concentration (I50) | Selectivity vs. ChA | Reference |
| Choline Acetyltransferase (ChA) | 3.1 x 10-6 M | 1x | nih.gov |
| Acetylcholinesterase | ~3.1 x 10-4 M | 100x less potent | nih.gov |
| Cholinesterase | ~1.55 x 10-4 M | 50x less potent | nih.gov |
In contrast, another investigation using this compound with human placental explants suggested a different mechanism of action. nih.gov This research indicated that the compound's inhibitory effect on prostaglandin release was not due to the inhibition of acetylcholine synthesis but rather a reversible inhibition of phospholipase A2 (PLA2) activity. nih.gov The study found no effect of the compound on ovine placental microsome prostaglandin H synthase activity, further supporting the hypothesis of PLA2 inhibition. nih.gov
These differing findings suggest that the biological activity of this compound may be context-dependent, potentially influenced by the specific biological system and experimental conditions.
The molecular structure of this compound, featuring a quaternary ammonium group and a benzoyl moiety, suggests potential interactions with the active sites of cholinergic enzymes. The positively charged trimethylammonium group is a key feature for binding to the anionic sites of these enzymes.
In acetylcholinesterase, for example, the active site is located at the bottom of a deep and narrow gorge. This active site contains a catalytic triad and a peripheral anionic site (PAS) at the gorge's entrance. The quaternary ammonium group of this compound could potentially interact with the anionic residues, such as aspartate or glutamate, within these sites through electrostatic interactions. The benzoyl group, with its aromatic ring and carbonyl function, could engage in hydrophobic interactions and hydrogen bonding with amino acid residues in the active site.
The determination of the precise nature of these interactions, such as identifying the specific amino acid residues involved and the strength of the binding, would require detailed structural biology studies, such as X-ray crystallography or NMR spectroscopy, coupled with computational modeling. nih.gov Such studies would be invaluable in elucidating the exact mechanism of inhibition and resolving the discrepancies observed in the functional assays.
Cell-Based Assays for Mechanistic Pathway Elucidation
This compound, also known as BETA, has been utilized as a tool in cell-based assays to investigate and elucidate specific biochemical pathways. A primary application of BETA is as an inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine. By selectively blocking ChAT, researchers can study the downstream effects of reduced acetylcholine levels in various cellular models, providing insights into cholinergic signaling pathways.
In addition to its role as a ChAT inhibitor, studies have revealed that BETA can exert effects on other cellular pathways. For instance, research on human placental explants demonstrated that BETA can inhibit the release of prostaglandins (PGE2 and PGF2α). This inhibitory effect was found to be independent of its action on acetylcholine synthesis. Further investigation in cell-free assays with placental homogenates showed that BETA directly and reversibly inhibits the activity of phospholipase A2 (PLA2), a key enzyme in the arachidonic acid cascade that leads to prostaglandin synthesis. This off-target effect highlights the importance of careful interpretation of data from cell-based assays using chemical inhibitors, as they can have multiple mechanisms of action.
The dual inhibitory action of BETA on both choline acetyltransferase and phospholipase A2 makes it a valuable compound for dissecting the interplay between cholinergic and prostaglandin signaling pathways in various physiological and pathological processes.
| Target Enzyme | Effect of this compound | Investigated in |
| Choline Acetyltransferase (ChAT) | Inhibition | Human placental tissue |
| Phospholipase A2 (PLA2) | Reversible Inhibition | Human placental homogenates |
Potential in Materials Science and Polymer Chemistry
While direct applications of this compound in materials science are not extensively documented, its chemical structure suggests potential uses as a monomer or cross-linking agent and for incorporation into functional polymers and surfactants.
The this compound molecule possesses a quaternary ammonium group and a benzoyl group. The presence of the vinyl ketone moiety in one of its decomposition products, vinylphenylketone, suggests that under certain conditions, it could potentially undergo polymerization. However, its primary utility in polymer chemistry would more likely be derived from modifications of its structure to include polymerizable groups.
The incorporation of the (2-Benzoylethyl)trimethylammonium moiety into polymer chains could impart specific functionalities. The quaternary ammonium group is known to confer antimicrobial properties and can also be used to create ion-exchange resins. Polymers containing this moiety could therefore find applications in areas such as biomedical materials and water purification.
Furthermore, the structure of this compound, with a charged hydrophilic head (the trimethylammonium group) and a hydrophobic tail (the benzoylethyl group), is characteristic of a cationic surfactant. Surfactants are molecules that lower the surface tension between two liquids or between a liquid and a solid. Cationic surfactants, in particular, are widely used as emulsifiers, dispersants, and wetting agents in various industrial applications. Benzalkonium chloride, a structurally related quaternary ammonium compound, is a well-known surfactant with antimicrobial properties. industrialchemicals.gov.au The benzoyl group in this compound would contribute to the hydrophobicity of the molecule, influencing its surfactant properties such as its critical micelle concentration (CMC) and its effectiveness in different solvent systems. nih.govnih.govresearchgate.net
| Structural Feature | Potential Functionality in Polymers/Surfactants |
| Trimethylammonium group | Antimicrobial activity, ion-exchange capability, hydrophilic head |
| Benzoylethyl group | Hydrophobic tail, potential for π-π stacking interactions |
Catalytic Applications (e.g., Phase Transfer Catalysis, Organocatalysis)
Quaternary ammonium salts are widely recognized for their utility as catalysts in various organic reactions, most notably in phase-transfer catalysis and, more recently, in certain areas of organocatalysis.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). core.ac.ukalfachemic.comacsgcipr.orgbiomedres.usprinceton.edu A phase-transfer catalyst, typically a quaternary ammonium salt like this compound, transports a reactant from one phase to another where the reaction can occur.
The mechanism involves the quaternary ammonium cation forming an ion pair with an anion from the aqueous phase. This ion pair is sufficiently soluble in the organic phase to transport the anion across the phase boundary. Once in the organic phase, the anion can react with the organic substrate. The resulting anion from the organic substrate then pairs with the quaternary ammonium cation and returns to theaqueous phase, completing the catalytic cycle. The efficiency of a phase-transfer catalyst is influenced by the nature of the cation and the anion. The lipophilicity of the cation is a crucial factor, and the benzoylethyl group in this compound would contribute to its solubility in organic solvents.
Organocatalysis
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. While the term often brings to mind aminocatalysis and other specific modes of activation, quaternary ammonium salts have also found a niche in this field. researchgate.net Chiral quaternary ammonium salts are extensively used in asymmetric phase-transfer catalysis to induce enantioselectivity.
Furthermore, quaternary ammonium iodides, such as tetrabutylammonium iodide (TBAI), have been employed as catalysts in oxidative reactions. beilstein-archives.orgnih.gov In these reactions, the iodide can be oxidized in situ to a hypervalent iodine species, which then acts as the active catalyst for the transformation of the substrate. Given its structure, this compound could potentially be utilized in a similar manner, where the iodide counter-ion participates in the catalytic cycle. This opens up possibilities for its use in a range of oxidative transformations. benthamdirect.comdocumentsdelivered.com
| Catalytic Application | Role of this compound | Key Structural Feature |
| Phase-Transfer Catalysis | Transports anions between immiscible phases | Quaternary ammonium cation with lipophilic groups |
| Organocatalysis | Potential for asymmetric catalysis (if chiral) or as a precursor to an active iodine catalyst | Quaternary ammonium cation and iodide anion |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. For (2-Benzoylethyl)trimethylammonium iodide, these calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the relative stabilities of different spatial arrangements.
The electronic structure of this compound is characterized by a combination of covalent and ionic bonding. The molecule consists of a (2-Benzoylethyl)trimethylammonium cation and an iodide anion. Within the cation, the atoms are connected by covalent bonds. The interaction between the positively charged quaternary ammonium (B1175870) group and the negatively charged iodide ion is primarily electrostatic.
Density Functional Theory (DFT) is a common method used to analyze the electronic structure. Calculations would typically involve optimizing the geometry of the ion pair and then performing a population analysis, such as Natural Bond Orbital (NBO) analysis, to understand charge distribution and bonding. The NBO analysis would likely reveal a significant positive charge localized on the nitrogen atom of the trimethylammonium group and a corresponding negative charge on the iodide ion. The benzoyl group, with its electron-withdrawing carbonyl functional group, would influence the charge distribution across the ethyl bridge.
Table 1: Hypothetical Mulliken Atomic Charges for this compound (Note: This data is illustrative and based on general principles of computational chemistry, as specific literature data is unavailable.)
| Atom/Group | Hypothetical Mulliken Charge (a.u.) |
| Trimethylammonium (N) | +0.85 |
| Ethyl Bridge (CH2-CH2) | +0.15 |
| Benzoyl Group (C=O) | -0.40 |
| Phenyl Group (C6H5) | -0.10 |
| Iodide (I) | -1.00 |
The (2-Benzoylethyl)trimethylammonium cation possesses several rotatable bonds, leading to the possibility of multiple conformers. The most significant of these are the torsions around the C-C bonds of the ethyl bridge and the C-C bond connecting the ethyl group to the benzoyl group. Conformational analysis aims to identify the stable isomers and determine their relative energies.
Computational methods can be used to perform a potential energy surface scan by systematically rotating these dihedral angles and calculating the energy at each step. This would allow for the identification of local minima, corresponding to stable conformers, and transition states connecting them. The stability of different conformers is governed by a balance of steric hindrance and electronic effects. For instance, steric repulsion between the bulky trimethylammonium group and the benzoyl group would likely favor a more extended conformation.
Reactivity descriptors, derived from conceptual DFT, provide insights into the local reactivity of a molecule. These descriptors include the Fukui function, which indicates the propensity of a site to undergo a nucleophilic or electrophilic attack. The Fukui function is calculated from the change in electron density upon the addition or removal of an electron.
For the (2-Benzoylethyl)trimethylammonium cation, the analysis of Fukui functions would be crucial for predicting its reactivity. It is expected that the carbonyl carbon of the benzoyl group would be the most electrophilic site, making it susceptible to nucleophilic attack. Conversely, the oxygen atom of the carbonyl group and the aromatic ring would likely be the primary sites for electrophilic attack.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies.
A key application of computational modeling in the context of this compound would be to study its decomposition pathways or its reactions with other species. For a given reaction, the first step is to locate the transition state structure, which is a first-order saddle point on the potential energy surface. This is typically done using various optimization algorithms.
Once the transition state is located, its structure can be characterized, and the activation energy barrier can be calculated as the energy difference between the transition state and the reactants. This energy barrier is a critical determinant of the reaction rate. For example, in a hypothetical elimination reaction, the transition state would involve the partial breaking of the C-N bond and the formation of a new C=C double bond.
Table 2: Hypothetical Calculated Energy Barriers for a Reaction of this compound (Note: This data is for illustrative purposes.)
| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |
| Hofmann Elimination | DFT (B3LYP/6-31G*) | 25.8 |
| Nucleophilic Substitution | MP2/aug-cc-pVDZ | 32.1 |
Reactions are rarely carried out in the gas phase; they almost always occur in a solvent. The solvent can have a profound effect on the reaction mechanism and energetics. Computational models can account for solvent effects using two main approaches: implicit and explicit solvation models.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvation models involve including a number of solvent molecules in the calculation. This method is more computationally demanding but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.
For a charged species like this compound, solvent effects are expected to be significant. The stabilization of the charged transition state by a polar solvent would likely lower the activation energy barrier, thereby increasing the reaction rate compared to a nonpolar solvent.
Molecular Dynamics Simulations
The interaction of this compound with its surrounding environment is crucial for understanding its solubility, stability, and reactivity. MD simulations can characterize these interactions by calculating radial distribution functions (RDFs) and coordination numbers, which describe the probability of finding solvent molecules or other solutes at a certain distance from the cation or anion.
For instance, in a polar protic solvent like water, strong electrostatic interactions would be expected between the positively charged trimethylammonium group and the partial negative charge on the oxygen atom of water molecules. Similarly, the iodide anion would be solvated by the partially positive hydrogen atoms of water. The benzoyl group, with its carbonyl oxygen and aromatic ring, could also participate in hydrogen bonding and π-stacking interactions, respectively.
In a study on the solvation of iodide ions in different glyme electrolytes, it was observed that the length of the glyme chain and the concentration of water significantly influenced the coordination shell of the iodide anion. nih.gov Shorter glymes allowed for closer packing of the iodide, and the presence of water tended to draw the iodide and lithium cations closer together. nih.gov A similar approach for this compound would involve simulating the compound in various solvents (e.g., water, methanol, dimethyl sulfoxide) to understand how the solvent modulates its structure and interactions.
A hypothetical study could quantify the interaction energies between different parts of the (2-Benzoylethyl)trimethylammonium cation and solvent molecules. The results could be presented in a table similar to the one below, illustrating the contributions of electrostatic and van der Waals forces to the total interaction energy.
Table 1: Illustrative Interaction Energies of (2-Benzoylethyl)trimethylammonium Cation with Water (Hypothetical Data)
| Functional Group of Cation | Electrostatic Interaction (kJ/mol) | Van der Waals Interaction (kJ/mol) | Total Interaction Energy (kJ/mol) |
|---|---|---|---|
| Trimethylammonium | -350 | -50 | -400 |
| Benzoyl | -80 | -120 | -200 |
Quaternary ammonium compounds, especially those with hydrophobic moieties like the benzoyl group, can exhibit self-assembly in solution to form aggregates such as micelles or vesicles. MD simulations are a valuable tool to investigate the driving forces and resulting structures of such aggregation. Simulations can track the spontaneous formation of aggregates from an initially random distribution of molecules, providing insights into the critical aggregation concentration and the morphology of the resulting assemblies.
Studies on other molecules, such as squaramide-naphthalimide conjugates, have shown that self-aggregation can be observed through techniques like 1H NMR and scanning electron microscopy, with molecular simulations helping to interpret the experimental findings. mdpi.com For this compound, simulations could reveal how the interplay between the hydrophobic benzoyl groups (which would tend to cluster together to minimize contact with water) and the hydrophilic trimethylammonium headgroups (which prefer to be exposed to the solvent) dictates the size and shape of any aggregates.
The iodide counter-ion would also play a crucial role in the aggregation process by influencing the electrostatic repulsion between the positively charged headgroups. The radial distribution function between the cations could be calculated to quantify the extent of aggregation at different concentrations.
Table 2: Illustrative Radial Distribution Function (g(r)) Peak Positions for Cation-Cation Interactions at Different Concentrations (Hypothetical Data)
| Concentration (mol/L) | First Peak Position (Å) | Second Peak Position (Å) |
|---|---|---|
| 0.1 | - | - |
| 0.5 | 6.5 | 12.8 |
Structure-Activity/Reactivity Relationship Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. nih.govnih.gov These models are built by identifying molecular descriptors that are statistically linked to the observed property. While no specific SAR or QSRR models for this compound have been reported, the general methodology can be outlined.
For a hypothetical SAR study, a series of analogues of this compound would be synthesized, varying substituents on the benzoyl ring or modifying the length of the ethyl linker. The biological activity of these compounds would then be measured in a relevant assay. A QSAR model could then be developed using various molecular descriptors calculated from the 3D structure of the molecules, such as:
Electronic descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic descriptors: LogP (partition coefficient).
A resulting QSAR equation might take the form:
Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
This equation would allow for the prediction of the activity of new, unsynthesized analogues, thereby guiding further drug design efforts. nih.gov
Similarly, a QSRR model could be developed to predict the reactivity of this compound in a particular chemical reaction. nih.gov For example, the rate of a nucleophilic substitution reaction at the carbon adjacent to the ammonium group could be correlated with descriptors that quantify the electrophilicity of that carbon atom.
Table 3: Illustrative Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogues
| Analogue | LogP | Molecular Volume (ų) | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |
|---|---|---|---|---|
| (2-Benzoylethyl)trimethylammonium | 1.2 | 250 | 5.8 | 15.2 |
| (2-(4-Chlorobenzoyl)ethyl)trimethylammonium | 1.9 | 265 | 4.5 | 8.7 |
Advanced Analytical and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of (2-Benzoylethyl)trimethylammonium iodide in solution. A combination of one-dimensional and multi-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts and provides crucial insights into the connectivity and spatial relationships of the atoms within the molecule.
Based on established chemical shift principles and data from analogous structures, a predicted ¹H and ¹³C NMR data table for this compound in a common deuterated solvent like DMSO-d₆ is presented below.
Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
|---|---|---|---|---|
| 1 | - | ~198.5 | - | - |
| 2 | - | ~136.2 | - | - |
| 3, 7 | ~7.95 | ~128.8 | d | ~7.5 |
| 4, 6 | ~7.55 | ~128.5 | t | ~7.5 |
| 5 | ~7.65 | ~133.5 | t | ~7.5 |
| 8 | ~3.60 | ~33.1 | t | ~6.5 |
| 9 | ~3.45 | ~62.5 | t | ~6.5 |
Two-dimensional NMR techniques are pivotal in confirming the structural assignment of this compound by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between geminal and vicinal protons. Key expected correlations would be observed between the protons of the ethyl chain (H-8 and H-9), confirming their connectivity. The aromatic protons would also show correlations consistent with their positions on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting H-8 to C-8, H-9 to C-9, and the protons of the trimethylammonium group (H-10) to C-10. The aromatic protons would also correlate to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2- and 3-bond) correlations between protons and carbons, which helps to piece together the entire molecular skeleton. Key HMBC correlations would be expected between:
The protons of the ethyl group (H-8 and H-9) and the carbonyl carbon (C-1).
The ortho-protons of the benzoyl group (H-3, H-7) and the carbonyl carbon (C-1).
The protons of the trimethylammonium group (H-10) and the adjacent methylene (B1212753) carbon (C-9).
These combined 2D NMR experiments provide a robust and unambiguous confirmation of the molecular structure of this compound.
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of this compound in its solid form, which can exist in crystalline or amorphous states. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, offering insights into the local environment of the nuclei. nih.govrsc.org
Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of less sensitive nuclei like ¹³C. The ¹³C CP-MAS spectrum would be expected to show distinct resonances for the different carbon environments in the molecule. Polymorphism, or the existence of different crystalline forms, can be detected by ssNMR as different crystal packing arrangements would lead to variations in the chemical shifts of the carbon atoms. For amorphous forms, broader lineshapes would be observed due to the distribution of local environments.
Dynamic NMR (DNMR) techniques are used to study the conformational flexibility and dynamic processes of molecules in solution. umich.eduresearchgate.net For this compound, the ethyl chain is flexible, and rotation around the C-C single bonds can lead to different conformations.
Variable temperature NMR studies can be employed to investigate these conformational dynamics. At low temperatures, the rotation around these bonds may become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. As the temperature is increased, the rate of exchange between conformers increases, causing the distinct signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the lineshape changes as a function of temperature, the energy barriers for conformational interchange can be determined. DNMR can also be a powerful tool for monitoring the progress of reactions involving this compound in real-time.
Mass Spectrometry for Mechanistic Studies and Impurity Profiling
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions and is instrumental in confirming the molecular weight and elucidating the fragmentation pathways of this compound.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental composition. For this compound, the cation is (2-Benzoylethyl)trimethylammonium.
Predicted HRMS Data for the (2-Benzoylethyl)trimethylammonium Cation
| Ion Formula | Calculated Exact Mass | Observed Mass |
|---|
The excellent agreement between the calculated and observed exact mass would provide strong evidence for the elemental composition of the cation.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular cation of (2-Benzoylethyl)trimethylammonium) followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.
The fragmentation of quaternary ammonium (B1175870) salts can be complex. mpg.de For the (2-Benzoylethyl)trimethylammonium cation, several fragmentation pathways can be postulated:
Loss of a methyl group: A common fragmentation pathway for trimethylammonium groups is the neutral loss of a methyl radical or methane, leading to a prominent fragment ion.
Cleavage of the ethyl chain: Fragmentation can occur along the ethyl chain, leading to the formation of various charged species.
Formation of the benzoyl cation: Cleavage of the bond between the carbonyl group and the ethyl chain could lead to the formation of the stable benzoyl cation at m/z 105.
A detailed analysis of the MS/MS spectrum would allow for the elucidation of these and other fragmentation pathways, providing further confirmation of the molecule's structure and serving as a valuable tool for identifying related impurities or degradation products.
Isotopic Labeling in Conjunction with Mass Spectrometry
Isotopic labeling is a powerful technique used to track the fate of atoms or molecules through a reaction or analytical process. wikipedia.org When coupled with mass spectrometry (MS), which separates ions based on their mass-to-charge ratio (m/z), it becomes an invaluable tool for mechanistic studies and quantitative analysis. researchgate.net For "this compound," stable isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), can be incorporated into the molecule. wikipedia.org
A common strategy involves using an isotopically labeled precursor during synthesis. For instance, the methylation step to form the quaternary ammonium group could employ deuterated methyl iodide (CD₃I) instead of standard methyl iodide (CH₃I). nih.gov This would result in a "(2-Benzoylethyl)trimethyl(D₉)ammonium iodide" analogue. The mass of this labeled compound would be precisely 9 Daltons greater than the unlabeled version due to the nine deuterium atoms replacing nine protium atoms.
In mass spectrometry, the unlabeled cation, trimethyl-(3-oxo-3-phenylpropyl)azanium, is expected to have a specific mass-to-charge ratio. uni.lu The deuterated analogue would appear at a higher m/z value, creating a distinct isotopic signature. This labeled compound can serve as an ideal internal standard for quantitative studies using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). Because the labeled and unlabeled compounds have virtually identical chemical properties, they co-elute during chromatography, but are easily distinguished by the mass spectrometer, allowing for highly accurate quantification. nih.gov
Table 1: Predicted Mass-to-Charge Ratios for (2-Benzoylethyl)trimethylammonium Cation and its Isotopologues Data predicted based on isotopic mass differences and common adducts observed in mass spectrometry. uni.lu
| Analyte | Adduct | Predicted m/z (Unlabeled) | Predicted m/z (D₉-labeled) | Mass Shift (Da) |
| trimethyl-(3-oxo-3-phenylpropyl)azanium | [M]⁺ | 192.1383 | 201.1946 | +9.0563 |
| trimethyl-(3-oxo-3-phenylpropyl)azanium (Sodium Adduct) | [M+Na]⁺ | 215.1281 | 224.1844 | +9.0563 |
| trimethyl-(3-oxo-3-phenylpropyl)azanium (Potassium Adduct) | [M+K]⁺ | 231.1020 | 240.1583 | +9.0563 |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides unambiguous proof of structure by mapping electron density within a single crystal. nih.gov For "this compound," a successful single-crystal X-ray diffraction analysis would yield a wealth of structural information.
The process involves growing a high-quality single crystal of the compound, which is then mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to build a 3D model of the molecule. nih.gov This model reveals exact bond lengths, bond angles, and torsion angles. Furthermore, it elucidates how the "(2-Benzoylethyl)trimethylammonium" cations and iodide anions pack together in the crystal lattice, providing insight into intermolecular interactions such as ion pairing and hydrogen bonding. This information is fundamental to understanding the solid-state properties of the material and can help explain its physical characteristics. wikipedia.org
Table 2: Structural Parameters Obtainable from X-Ray Crystallography of this compound This table represents the types of data that would be generated from a successful crystallographic analysis.
| Parameter | Description | Example of Information Gained |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Fundamental classification of the crystal's symmetry. |
| Space Group | The specific symmetry operations that describe the arrangement of molecules in the unit cell. | Detailed understanding of packing symmetry. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit that forms the crystal. | Volume and shape of the basic repeating block of the crystal structure. |
| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C=O, C-N⁺, C-C). | Confirmation of bond orders and identification of any unusual bond characteristics. |
| Bond Angles | The angle formed between three connected atoms (e.g., C-C-C, C-N⁺-C). | Defines the local geometry around each atom (e.g., tetrahedral geometry of the N⁺ atom). |
| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. | Determines the conformation of the ethyl chain and the orientation of the benzoyl group. |
| Intermolecular Contacts | Distances between atoms of adjacent molecules or ions. | Reveals information about ion-pairing distances between the cation and the iodide anion. |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. These two methods are complementary and provide a detailed fingerprint of the compound's structure.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrations of the molecule's bonds. Strong absorptions are typically seen for polar bonds. For "this compound," a key feature in the IR spectrum would be a strong, sharp peak corresponding to the stretching vibration of the carbonyl (C=O) group in the benzoyl moiety.
Raman Spectroscopy: Raman spectroscopy involves scattering laser light off the molecule and analyzing the small shifts in the frequency of the scattered light. This technique is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The aromatic ring of the benzoyl group would produce several distinct signals in the Raman spectrum, which can be useful for confirming its presence and substitution pattern. Raman can also be used to monitor for degradation, as the appearance of new peaks could indicate the formation of by-products like PbI₂ in related organometallic compounds. nih.gov
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) | Notes |
| Carbonyl (Benzoyl) | C=O Stretch | 1670 - 1690 | IR (Strong) | A very strong and characteristic absorption for the ketone group conjugated with an aromatic ring. |
| Aromatic Ring | C=C Stretch | 1580 - 1610, 1450 - 1500 | IR/Raman (Variable) | Multiple bands are expected, characteristic of the phenyl group. |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR/Raman (Weak) | Appears at higher frequency than aliphatic C-H stretches. |
| Aromatic Ring | C-H Bending (Out-of-Plane) | 690 - 770 | IR (Strong) | The position of this strong band can help confirm the monosubstitution pattern of the phenyl ring. |
| Alkyl Chain (Ethyl & Methyl) | C-H Stretch | 2850 - 3000 | IR/Raman (Medium) | Represents the symmetric and asymmetric stretching of the CH₂ and CH₃ groups. |
| Quaternary Ammonium | C-N⁺ Stretch/Bend | 900 - 1000, 1400 - 1480 | IR/Raman (Variable) | These vibrations confirm the presence of the trimethylammonium group. |
Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is essential for separating the target compound from impurities, starting materials, and by-products, thereby enabling purity assessment and the monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and thermally sensitive compounds like quaternary ammonium salts. Given the ionic nature of "this compound," a standard reversed-phase method may be insufficient. A more robust approach would be Reverse-Phase Ion-Pairing HPLC, where an ion-pairing agent (e.g., trifluoroacetic acid or heptafluorobutyric acid) is added to the mobile phase to improve the retention and peak shape of the cationic analyte on a C18 column.
For detection, the benzoyl group contains a strong chromophore, making a UV-Vis detector highly effective for quantitative analysis at a wavelength around 245-255 nm. For detecting impurities that may lack a UV chromophore, universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be employed to provide a more comprehensive purity profile.
Table 4: Representative HPLC Method for Purity Analysis
| Parameter | Condition | Purpose |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides hydrophobic retention of the molecule. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous phase with an ion-pairing agent. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic modifier to elute the compound. |
| Gradient | 5% to 95% B over 20 minutes | Separates compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detector 1 | UV-Vis Diode Array Detector (DAD) at 254 nm | Quantifies the main compound and any UV-active impurities. |
| Detector 2 | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) | Provides near-universal detection for assessing the full range of non-volatile impurities. |
As a non-volatile quaternary ammonium salt, "this compound" cannot be directly analyzed by Gas Chromatography (GC). However, GC-MS is an exceptionally powerful tool for identifying and quantifying any volatile or semi-volatile impurities, unreacted starting materials, or degradation products associated with its synthesis. inl.gov
For example, in a typical synthesis route, GC-MS could be used to check for the presence of residual starting materials like acetophenone (B1666503) or 2-chloroacetophenone. It could also detect volatile by-products that might be formed during the reaction. The sample would be prepared by dissolving it in a suitable solvent and injecting the liquid, or by using headspace analysis to sample the volatile components in the vapor phase above the sample. The mass spectrometer detector provides definitive identification of the separated components based on their mass spectra. inl.gov
Table 5: Application of GC-MS in the Analysis of this compound Synthesis
| Analyte | Potential Origin | Analytical Purpose |
| Acetophenone | Unreacted starting material | Monitor reaction completion and quantify residual starting material. |
| Trimethylamine (B31210) | Precursor for the quaternary ammonium group | Detect excess or unreacted amine precursor. |
| Methyl Iodide | Unreacted alkylating agent | Quantify residual reagent, which is often volatile and toxic. inl.gov |
| Benzene | Potential impurity in starting materials | Screen for trace-level impurities from raw materials. |
| Styrene Oxide | Potential degradation or by-product | Identify unexpected side-reaction products. |
Future Directions and Research Gaps in 2 Benzoylethyl Trimethylammonium Iodide Research
Exploration of Unconventional Synthetic Routes
The conventional synthesis of (2-Benzoylethyl)trimethylammonium iodide likely proceeds via a Mannich-type reaction, a well-established method for the aminoalkylation of an acidic proton located alpha to a carbonyl group. adichemistry.comwikipedia.org This would typically involve the reaction of acetophenone (B1666503) with formaldehyde (B43269) and trimethylamine (B31210), followed by quaternization with methyl iodide to yield the final product.
Future research could explore more innovative and efficient synthetic strategies. One potential avenue is the use of pre-formed iminium salts, such as Eschenmoser's salt, which can offer milder reaction conditions and potentially higher yields. adichemistry.com Another unconventional approach could involve the direct reaction of a silyl (B83357) enol ether of acetophenone with a pre-formed trimethylaminomethyl iodide species, offering a different pathway to the target molecule.
Alternative starting materials could also be investigated. For instance, the reaction of phenylacetylene (B144264) with formaldehyde and trimethylamine in the presence of a suitable catalyst could potentially lead to a precursor that can be readily converted to the target compound. The exploration of one-pot multicomponent reactions, where acetophenone, formaldehyde, trimethylamine, and an iodide source are combined in a single step, could also represent a significant advancement in the synthesis of this compound. wikipedia.org
Discovery of Novel Reactivity and Transformation Pathways
The reactivity of this compound is largely dictated by the presence of the quaternary ammonium (B1175870) group and the benzoyl moiety. A primary and well-understood reaction of such quaternary ammonium salts is the Hofmann elimination. byjus.comwikipedia.org Upon treatment with a strong base, this compound would be expected to undergo elimination to form phenyl vinyl ketone (acrylophenone) and trimethylamine. adichemistry.combyjus.comwikipedia.org This reactivity is a cornerstone of its chemical behavior.
However, future research could uncover novel transformation pathways. For example, the benzoyl group offers a site for various nucleophilic addition reactions. The exploration of stereoselective reductions of the ketone could lead to chiral beta-amino alcohols, which are valuable building blocks in organic synthesis. Furthermore, the development of catalytic systems that could functionalize the aromatic ring or the ethyl backbone without triggering the elimination reaction would represent a significant synthetic advancement.
The potential for the compound to act as a phase-transfer catalyst in various organic reactions is another area ripe for investigation. Its ionic nature and organic structure could facilitate the transfer of reactants between immiscible phases, thereby enhancing reaction rates and yields in a variety of transformations. nih.gov
Expansion of Applications in Emerging Fields
Research on the closely related compound, (2-Benzoylethyl)trimethylammonium chloride (BETA), has demonstrated its potent and selective inhibitory activity against human placental choline (B1196258) acetyltransferase (ChA). nih.gov This enzyme is responsible for the synthesis of the neurotransmitter acetylcholine. The inhibition by BETA was found to be noncompetitive with respect to both choline and acetyl-CoA. nih.gov This established biological activity suggests that the iodide analogue could also have significant applications in neurochemistry and pharmacology.
Future research should focus on exploring the potential of this compound as a tool for studying cholinergic systems. Its potential as a lead compound for the development of new drugs targeting diseases associated with cholinergic dysfunction could be a major area of investigation.
Beyond its biological activity, the application of this compound in materials science is an emerging field of interest. Quaternary ammonium salts, in general, are known for their antimicrobial properties. mdpi.com Investigating the potential of this compound as an antimicrobial agent, particularly when incorporated into polymers or coatings, could lead to the development of novel self-disinfecting surfaces and materials. Its use as an ionic liquid or as a component in electrolyte systems for electrochemical applications also warrants exploration. solubilityofthings.com
Interdisciplinary Research Opportunities
The multifaceted nature of this compound opens up numerous avenues for interdisciplinary research. Collaboration between organic chemists, biochemists, and pharmacologists will be crucial to fully elucidate its mechanism of action as a choline acetyltransferase inhibitor and to explore its therapeutic potential. nih.gov
Furthermore, the intersection of materials science and microbiology could lead to the development of innovative antimicrobial materials incorporating this compound. Research in this area would require the expertise of polymer chemists, materials scientists, and microbiologists to design, synthesize, and test these novel materials.
Computational chemists could also play a vital role in predicting the compound's properties, modeling its interactions with biological targets, and guiding the design of new derivatives with enhanced activity or specificity. Such computational studies could accelerate the discovery process and reduce the need for extensive experimental screening.
Addressing Challenges in Compound-Specific Research
A significant challenge in the study of this compound is its propensity to undergo Hofmann elimination, particularly under basic conditions or upon prolonged heating. adichemistry.comnih.gov This instability can complicate its synthesis, purification, and application. Research into stabilizing the compound, perhaps through the design of derivatives with modified electronic or steric properties, would be highly beneficial.
Another challenge is the limited commercial availability and the lack of extensive published data specifically on the iodide form of this compound. This necessitates foundational research to fully characterize its physical and chemical properties, as well as its toxicological profile, before more advanced applications can be explored.
Q & A
Q. What are the standard synthetic protocols for preparing (2-Benzoylethyl)trimethylammonium iodide?
- Methodology : The compound is typically synthesized via quaternization of a tertiary amine with methyl iodide. A standard procedure involves reacting N,N-dimethylbenzylamine with methyl iodide in ethanol under reflux (60–80°C) for 30 minutes to 2 hours. The product is precipitated by adding anhydrous ether and purified via recrystallization in ethanol or methanol . Critical Parameters :
- Use peroxide-free ether to avoid iodine liberation, which can discolor the product .
- Optimize solvent volume (e.g., 200–350 mL ethanol per mole of amine) to maximize yield (98–99%) .
Q. How is this compound characterized structurally?
- Methodology :
- NMR Spectroscopy : and NMR are used to confirm quaternization. For example, the benzylic CH group adjacent to the ammonium center resonates at δ ~4.50–5.05 ppm, while trimethylammonium protons appear as a singlet at δ ~3.07–3.21 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M-I]) .
- Elemental Analysis : Validates purity (>98%) by matching calculated and observed C, H, N percentages .
Advanced Research Questions
Q. What role does this compound play in stabilizing perovskite solar cells (PSCs)?
- Mechanistic Insight : The iodide salt forms a 2D/3D heterostructure at the perovskite surface, reducing charge recombination and enhancing power conversion efficiency (PCE). The bulky ammonium group passivates surface defects, while the iodide compensates for halide vacancies .
- Experimental Design :
Q. How do competing reaction pathways affect the synthesis of intermediates in this compound derivatives?
- Case Study : During alkylation of amines with methyl iodide, side products like [2-(2-methylphenyl)propenyl]trimethylammonium iodide can form due to incomplete quaternization. Resolution :
Q. How can researchers resolve discrepancies in reported melting points for this compound?
- Analysis : Literature values range from 143–145°C to 178–179°C due to variations in purity and recrystallization solvents. Protocol :
- Recrystallization : Purify the compound twice using ethanol to achieve a consistent melting point (178–179°C) .
- DSC Validation : Differential scanning calorimetry (DSC) provides precise thermal profiles .
Data Contradiction and Optimization
Q. Why do oxidation reactions involving this compound yield inconsistent carbonyl compound ratios?
- Root Cause : Competing mechanisms (radical vs. carbanion pathways) under varying solvent conditions (e.g., acetic acid vs. acetonitrile) lead to divergent products. Mitigation :
- Solvent Control : Use acetic acid-water (3:1) to favor glycol bond fission, yielding >80% carbonyl products .
- Radical Scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to suppress radical intermediates .
Application-Driven Methodologies
Q. How is this compound utilized in flow NMR kinetics studies?
- Protocol :
- In Situ Monitoring : Dissolve the compound in deuterated acetonitrile and monitor dimerization kinetics via NMR at 25°C.
- Kinetic Analysis : Use pseudo-first-order rate constants to quantify dimerization efficiency (e.g., [4 + 2] cycloaddition yields ~90%) .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
